molecular formula C22H24FN3O2 B6120927 2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole

2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole

Cat. No.: B6120927
M. Wt: 381.4 g/mol
InChI Key: STWUWHGLKIFYMZ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated phenyl group, a methoxy group, and a pyridinylpiperidinyl moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxazole ring through a cyclization reaction. The reaction conditions often include the use of strong bases or acids as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or halides .

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole is unique due to its combination of functional groups and its potential for diverse applications. The presence of the oxazole ring and the pyridinylpiperidinyl moiety provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-[(2-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c1-15-20(25-22(28-15)17-10-9-16(27-2)13-18(17)23)14-26-12-6-4-8-21(26)19-7-3-5-11-24-19/h3,5,7,9-11,13,21H,4,6,8,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWUWHGLKIFYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)F)CN3CCCCC3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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